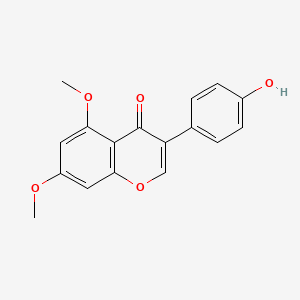

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

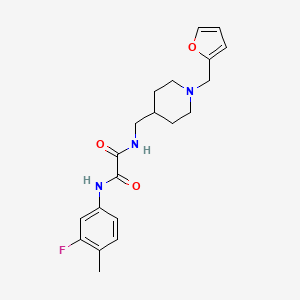

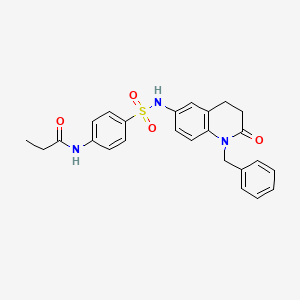

The compound is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. The “3-(4-hydroxyphenyl)” part suggests the presence of a phenolic group (a benzene ring with a hydroxyl group) attached to the third carbon of the chromen-4-one structure .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(4-hydroxyphenyl)propanal, has been analyzed using techniques like Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy .Chemical Reactions Analysis

3-(4-hydroxyphenyl)pyruvate, a related compound, is involved in the biosynthesis pathway of the amino acid tyrosine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-(4-hydroxyphenyl)propanal has a molecular formula of C9H10O2 and an average mass of 150.174 Da .Scientific Research Applications

Synthetic Protocols for 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which are structurally similar to 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, have significant pharmacological importance. Synthetic procedures for these compounds include Suzuki coupling reactions, reactions of 3-formylcoumarin (chromenones) with bis(silylenol ethers), radical-mediated cyclization, metal or base-catalyzed cyclization, and benzoic acid coupling with benzoquinone. Efficient and simple procedures involve Michael acceptor reactions with dicarbonyl compounds (Mazimba, 2016).

Pharmacological Properties and Therapeutic Potential

Therapeutic Potential of Naringenin

Naringenin, chemically known as 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, is found in citrus fruits and has received attention due to its potent pharmacological activities. It shows promise in treating neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Its therapeutic potential is attributed to its anti-inflammatory and antioxidant effects (Rani et al., 2016).

Recent Advances in 3-Hydroxycoumarin Chemistry

3-Hydroxycoumarin and derivatives are important due to their various chemical, photochemical, and biological properties. These compounds are used in pharmaceutical, perfumery, agrochemical industries, and genetics, pharmacology, microbiology fields. The synthesis, reactivity, and applications of 3-hydroxycoumarin are well-documented, highlighting its significance across diverse fields (Yoda, 2020).

Anticancer Properties of Compounds

Certain compounds, like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, show high tumor specificity and less keratinocyte toxicity, making them potential candidates for anticancer drugs. These compounds induce apoptotic cell death in oral squamous cell carcinoma cell lines, and their tumor specificity correlates with their molecular size and lipophilicity (Sugita et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such asMacrophage migration inhibitory factor and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in various biological processes, including immune response and tyrosine catabolism, respectively .

Mode of Action

Similar compounds have been shown to inhibit their target enzymes, leading to changes in the biochemical pathways they regulate .

Biochemical Pathways

Related compounds have been shown to impact pathways related totyrosine catabolism and photosynthesis .

Pharmacokinetics

Similar compounds have been shown to have a short plasma half-life, leading to rapid attainment of steady state levels during continuous intravenous infusion .

Result of Action

Similar compounds have been shown to have various effects, includinganti-cancer activity and disruption of neuro-endocrine systems .

Action Environment

Similar compounds have been shown to be biodegradable, suggesting that environmental conditions could potentially influence their action and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVKMUAJDLNMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)

![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

![6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2825180.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2825183.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)